molecular formula C19H19NO3 B14416471 Ethyl 7-(benzyloxy)-3-methyl-1H-indole-2-carboxylate CAS No. 84639-14-5

Ethyl 7-(benzyloxy)-3-methyl-1H-indole-2-carboxylate

Cat. No.: B14416471
CAS No.: 84639-14-5
M. Wt: 309.4 g/mol
InChI Key: YCNCCXABMACGET-UHFFFAOYSA-N
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Description

Ethyl 7-(benzyloxy)-3-methyl-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. This particular compound features an ethyl ester group, a benzyloxy group, and a methyl group attached to the indole core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(benzyloxy)-3-methyl-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction. For example, the reaction of 7-hydroxy-3-methyl-1H-indole-2-carboxylate with benzyl bromide in the presence of a base like potassium carbonate can yield the benzyloxy derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form benzylic alcohols or ketones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Benzyl bromide and potassium carbonate are typical reagents for introducing the benzyloxy group.

Major Products Formed

    Oxidation: Benzylic alcohols or ketones.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(benzyloxy)-3-methyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used in the study of indole-based biological processes and pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-(benzyloxy)-3-methyl-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in resonance stabilization, enhancing the compound’s reactivity. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological targets. The indole core can engage in π-π stacking interactions and hydrogen bonding, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide: This compound features a chromene core and exhibits similar reactivity due to the benzyloxy group.

    4-Aminomethyl-7-benzyloxy-2H-chromen-2-one: This compound has a chromenone core and shares the benzyloxy group, making it a potential multi-targeting agent.

Uniqueness

Ethyl 7-(benzyloxy)-3-methyl-1H-indole-2-carboxylate is unique due to its indole core, which imparts distinct chemical and biological properties. The combination of the benzyloxy, methyl, and ethyl ester groups enhances its versatility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

84639-14-5

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl 3-methyl-7-phenylmethoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C19H19NO3/c1-3-22-19(21)17-13(2)15-10-7-11-16(18(15)20-17)23-12-14-8-5-4-6-9-14/h4-11,20H,3,12H2,1-2H3

InChI Key

YCNCCXABMACGET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)OCC3=CC=CC=C3)C

Origin of Product

United States

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